Superior Reactivity of CF₃CH₂I vs. CF₃CH₂Br in Radical-Nucleophilic Substitution (SRN1)
In SRN1 reactions with thiolate ions, 1,1,1-trifluoro-2-iodoethane exhibits significantly higher reactivity than its bromide analog. While both 2,2,2-trifluoroethyl iodide and bromide react with thiolate ions in DMF under laboratory illumination to give high yields of the trifluoroethylthiol derivative, the corresponding chloride shows no reactivity under identical conditions. This establishes a clear reactivity hierarchy (I > Br >> Cl) and positions the iodide as the most effective reagent for this radical-nucleophilic substitution pathway [1].
| Evidence Dimension | Reactivity in SRN1 reaction with thiolate ions |
|---|---|
| Target Compound Data | Reacts to give high yields of trifluoroethylthiol derivative |
| Comparator Or Baseline | 2,2,2-Trifluoroethyl bromide: also reacts to give high yields; 2,2,2-Trifluoroethyl chloride: no reaction |
| Quantified Difference | Iodide and bromide are reactive; chloride is unreactive |
| Conditions | DMF solvent, laboratory illumination, 30-50 °C |
Why This Matters
Procuring the iodide ensures broad reactivity in radical-mediated functionalizations, whereas the cheaper chloride would be completely inert in this valuable transformation.
- [1] Long, Z. Y., & Chen, Q. Y. (1998). SRN1 reactions of 2,2,2-trifluoroethyl halides with thiolate ions. Journal of Fluorine Chemistry, 91(1), 95–98. View Source
